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Compound of Interest

Compound Name: (S,R,S)-CO-C2-acid

Cat. No.: B15619532 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound denoted as "(S,R,S)-CO-C2-acid" did not

yield specific results in the public domain. The designation may refer to a proprietary molecule,

a substructure, or a novel compound not yet described in published literature. This guide,

therefore, provides a broader overview of the theoretical and computational methodologies

applicable to the study of diastereomeric carboxylic acids, a class of molecules to which "

(S,R,S)-CO-C2-acid" would belong.

Introduction to Diastereomeric Carboxylic Acids
Carboxylic acids are a pivotal class of organic compounds, characterized by the presence of a

carboxyl group (-COOH).[1][2] Their derivatives are fundamental in various biological and

industrial processes, including the manufacturing of pharmaceuticals, polymers, and food

additives.[1][3] When a molecule contains multiple stereocenters, it can exist as different

stereoisomers. Diastereomers are stereoisomers that are not mirror images of each other and,

consequently, possess distinct physical and chemical properties.[4] The specific spatial

arrangement of substituents, such as in an "(S,R,S)" configuration, can significantly influence a

molecule's biological activity, toxicity, and pharmacokinetic profile.

Theoretical and computational studies are indispensable tools for understanding the nuanced

differences between diastereomers at a molecular level. These methods allow for the prediction
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of molecular structures, relative stabilities, spectroscopic properties, and interaction energies,

providing insights that can guide experimental design and accelerate drug discovery and

development.

Computational Methodologies for Diastereomer
Analysis
A variety of computational techniques are employed to investigate the properties of

diastereomeric carboxylic acids. The choice of method depends on the specific research

question, the size of the molecule, and the desired level of accuracy.

Quantum Mechanical (QM) Calculations
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio

calculations, are used to solve the electronic structure of a molecule, providing accurate

information about its geometry, energy, and properties.[5]

Geometry Optimization: This process determines the lowest energy conformation of a

molecule. For diastereomers, comparing the optimized geometries can reveal subtle

differences in bond lengths, bond angles, and dihedral angles that arise from the different

stereochemical arrangements.

Energy Calculations: QM calculations can predict the relative energies of different

diastereomers, indicating their thermodynamic stability. This is crucial for understanding the

equilibrium distribution of isomers.

Spectroscopic Predictions: Theoretical calculations can simulate various types of spectra,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular

Dichroism (VCD). Comparing these predicted spectra with experimental data is a powerful

method for confirming the absolute configuration of diastereomers.[6][7]

Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time.

By solving Newton's equations of motion for a system of atoms, MD simulations can explore

the conformational landscape of flexible molecules and their interactions with their
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environment, such as a solvent or a biological receptor.[6] This is particularly useful for

understanding how different diastereomers might bind to a protein target.

Key Theoretical and Computational Data
The following tables summarize the types of quantitative data that can be generated from

theoretical and computational studies of diastereomeric carboxylic acids.

Table 1: Calculated Molecular Properties of Diastereomers

Property Description
Computational
Method

Significance

Relative Energy

(kcal/mol)

The difference in

electronic energy

between

diastereomers.

DFT, ab initio

Indicates the relative

thermodynamic

stability of the

isomers.

Dipole Moment

(Debye)

A measure of the

polarity of the

molecule.

DFT, ab initio

Influences solubility,

intermolecular

interactions, and

chromatographic

behavior.

Rotational Constants

(GHz)

Related to the

moments of inertia of

the molecule.

DFT, ab initio

Can be compared with

microwave

spectroscopy data for

structural validation.

Polarizability (Å³)

The ease with which

the electron cloud can

be distorted by an

electric field.

DFT, ab initio

Affects intermolecular

forces and optical

properties.

Table 2: Predicted Spectroscopic Data for Diastereomer Characterization
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Spectroscopic
Parameter

Description
Computational
Method

Experimental
Correlation

¹H and ¹³C Chemical

Shifts (ppm)

The resonance

frequencies of atomic

nuclei in an NMR

experiment.

GIAO-DFT

Crucial for structural

elucidation and

distinguishing

between

diastereomers.[6]

J-coupling Constants

(Hz)

A measure of the

interaction between

nuclear spins.

DFT

Provides information

about dihedral angles

and connectivity.[6]

Vibrational

Frequencies (cm⁻¹)

The frequencies of

molecular vibrations.
DFT

Correlates with IR and

Raman spectroscopy,

sensitive to

conformational

changes.[7]

VCD Rotational

Strengths

The differential

absorption of left and

right circularly

polarized light.

DFT

A powerful technique

for determining the

absolute configuration

of chiral molecules.[7]

Experimental Protocols Informed by Computational
Studies
Computational results often guide the design of experiments to synthesize, separate, and

characterize diastereomers.

Synthesis and Separation
Stereoselective Synthesis: Computational modeling can help in designing catalysts and

reaction conditions that favor the formation of a desired diastereomer. For instance,

understanding the transition state energies of different reaction pathways can guide the

selection of chiral auxiliaries or catalysts.
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Chromatographic Separation: Theoretical predictions of properties like dipole moment and

conformational flexibility can aid in the development of chromatographic methods (e.g.,

HPLC) for separating diastereomers.[4]

Structural Characterization
NMR Spectroscopy: As mentioned, the comparison of experimental NMR data with

computationally predicted chemical shifts and coupling constants is a cornerstone of

stereochemical assignment.[6]

X-ray Crystallography: While providing definitive solid-state structures, obtaining suitable

crystals can be challenging. Computational studies can predict stable crystal packing

arrangements, aiding in crystallization efforts.

Vibrational Circular Dichroism (VCD): VCD is particularly powerful for determining the

absolute configuration of molecules in solution. The experimental VCD spectrum is

compared with the spectrum calculated for a specific enantiomer/diastereomer to make an

unambiguous assignment.[7]

Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz can effectively illustrate the logical relationships in

computational chemistry workflows and the non-covalent interactions that differentiate

diastereomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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